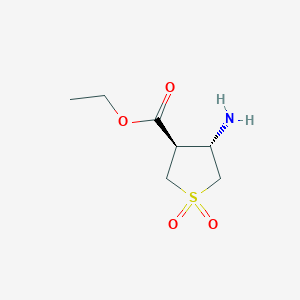
Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate, also known as AT-125, is a compound that has gained attention in recent years due to its potential use in scientific research. AT-125 is a thiolane-carboxylate derivative that has been shown to have promising properties in various applications, including as a potential treatment for certain diseases.
作用機序
The mechanism of action of Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate is not fully understood, but it is thought to involve the inhibition of enzymes involved in DNA synthesis and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate has been shown to have a number of biochemical and physiological effects. In addition to its effects on cancer cells, Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate has been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate has been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines.
実験室実験の利点と制限
One advantage of using Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate in lab experiments is its potential as a treatment for cancer. Additionally, Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate has been shown to have low toxicity, which makes it a promising candidate for further study. However, one limitation of using Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are several potential future directions for the study of Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate. One area of interest is the development of Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate as a potential cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate and its effects on various cellular processes. Finally, the synthesis of Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate may be optimized to improve its efficiency and yield.
合成法
The synthesis of Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate involves a multi-step process that begins with the reaction of ethyl acetoacetate with thiourea to form ethyl 2-thioxoimidazolidine-4-carboxylate. This intermediate is then reacted with chloroacetyl chloride to form ethyl 2-chloro-4-(chloroacetyl)imidazolidine-5-carboxylate. Finally, the addition of ammonia and reduction with sodium borohydride yields Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate.
科学的研究の応用
Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, Ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate has been shown to enhance the effectiveness of certain chemotherapy drugs, such as cisplatin.
特性
IUPAC Name |
ethyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-2-12-7(9)5-3-13(10,11)4-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZZSAXJEWVQDS-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CS(=O)(=O)CC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CS(=O)(=O)C[C@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2705623.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/no-structure.png)


![2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2705627.png)
![N-isopropyl-N'-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2705630.png)
![4-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2705632.png)
![Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B2705634.png)

![7-ethyl-8-methyl-3-(4-phenylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2705638.png)
![2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B2705639.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid](/img/structure/B2705643.png)
![3-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2705645.png)